N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline moiety, a butyl group, and a trimethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process:
Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Attachment of the Butyl Group: The quinoline intermediate is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.
Formation of the Trimethoxybenzamide Moiety: The final step involves the reaction of the butylated quinoline intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Thiolated or aminated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. The quinoline moiety is known for its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicine, derivatives of this compound are explored for their anticancer properties. The presence of the quinoline structure is associated with DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also studied for its potential use in the production of organic electronic materials.
Mechanism of Action
The mechanism of action of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves multiple pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with DNA replication.
Anticancer Activity: It intercalates into DNA, inhibiting the action of topoisomerase enzymes and inducing apoptosis in cancer cells.
Catalytic Activity: As a ligand, it forms complexes with metal ions that can catalyze various organic reactions.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzenesulfonamide
- N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which enhances its solubility and bioavailability
Properties
IUPAC Name |
N-butyl-3,4,5-trimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-5-6-11-26(15-18-12-16-9-7-8-10-19(16)25-23(18)27)24(28)17-13-20(29-2)22(31-4)21(14-17)30-3/h7-10,12-14H,5-6,11,15H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPBCIVCRIJCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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